molecular formula C12H22O3 B14636507 Methyl 5-hydroxyundec-2-enoate CAS No. 56949-92-9

Methyl 5-hydroxyundec-2-enoate

Cat. No.: B14636507
CAS No.: 56949-92-9
M. Wt: 214.30 g/mol
InChI Key: GFKBFDIQGJJFNZ-UHFFFAOYSA-N
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Description

Methyl 5-hydroxyundec-2-enoate is an organic compound with the molecular formula C12H22O3 It is characterized by the presence of an ester functional group, a hydroxyl group, and a double bond in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-hydroxyundec-2-enoate can be synthesized through several methods. One common approach involves the alkylation of enolate ions. For instance, an enolate ion can be generated from a suitable precursor, such as a ketone or ester, and then alkylated with an appropriate alkyl halide . Another method involves cross-metathesis reactions, where alkenes are transformed into desired products using specific catalysts .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These processes often utilize optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydroxyundec-2-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The double bond can be reduced to yield saturated derivatives.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated esters.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Methyl 5-hydroxyundec-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-hydroxyundec-2-enoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-hydroxyundec-2-enoate is unique due to its specific structural features, such as the position of the hydroxyl group and the double bond

Properties

CAS No.

56949-92-9

Molecular Formula

C12H22O3

Molecular Weight

214.30 g/mol

IUPAC Name

methyl 5-hydroxyundec-2-enoate

InChI

InChI=1S/C12H22O3/c1-3-4-5-6-8-11(13)9-7-10-12(14)15-2/h7,10-11,13H,3-6,8-9H2,1-2H3

InChI Key

GFKBFDIQGJJFNZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CC=CC(=O)OC)O

Origin of Product

United States

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